1-Allyl-2-methyl-1H-imidazole
Description
General Context of Imidazole (B134444) Derivatives in Chemical Science
Imidazole, a five-membered heterocyclic aromatic compound with two nitrogen atoms, is a fundamental building block in chemistry and biology. nih.gov Its derivatives form a vast and versatile class of compounds with a wide array of applications. nih.govresearchgate.net The unique electronic structure of the imidazole ring, possessing both a pyrrole-type nitrogen and a pyridine-type nitrogen, allows it to act as both a weak acid and a weak base. nih.gov This amphoteric nature, along with its aromaticity and ability to engage in hydrogen bonding, underpins its diverse functionality. nih.gov
In the realm of materials science, imidazole derivatives are crucial precursors for the synthesis of ionic liquids (ILs). ichem.mdresearchgate.net These salts, which are liquid at or near room temperature, are lauded as "green solvents" due to their negligible vapor pressure and high thermal stability. ichem.mdpsu.edu Imidazolium-based ILs are widely investigated for applications in electrochemistry, catalysis, and as novel solvents for chemical reactions. researchgate.netontosight.ai Furthermore, imidazole-containing polymers are explored for their potential in creating smart materials, luminescent materials, and for applications in optoelectronics. researchgate.net
The significance of imidazole derivatives extends to industrial applications, most notably in the field of corrosion inhibition. tandfonline.combohrium.com The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, forming a protective film that shields the metal from corrosive environments. tandfonline.combohrium.com Numerous studies have demonstrated the efficacy of various substituted imidazoles as corrosion inhibitors for metals like carbon steel, copper, and aluminum in acidic media. tandfonline.commdpi.comtandfonline.com
Significance of N-Allyl and C-Methyl Substitution Patterns
The specific properties and functions of an imidazole derivative are heavily influenced by the nature and position of its substituents. The "1-allyl" and "2-methyl" designations in 1-Allyl-2-methyl-1H-imidazole point to two key functional groups that impart distinct characteristics to the parent imidazole core.
The N-allyl group (an allyl group attached to a nitrogen atom) is particularly significant in the synthesis of ionic liquids. Introducing an allyl group to the imidazolium (B1220033) cation can effectively suppress crystallization, leading to salts with lower melting points. researchgate.net This modification can also result in lower viscosity compared to their saturated alkyl counterparts, which is a desirable property for many solvent and electrochemical applications. researchgate.net The double bond in the allyl group also offers a site for further chemical modification or polymerization, enabling the creation of functionalized materials and polymers. researchgate.netpsu.edu
The combination of these two substituents on the same imidazole scaffold suggests a molecule with potential as a functional building block. It could serve as a precursor for specialized ionic liquids, a component in the development of new polymers, or as an effective corrosion inhibitor.
Table 1: Key Characteristics of Substituent Groups
| Substituent Group | Position | General Significance in Imidazole Chemistry |
|---|---|---|
| Allyl Group | N1 | Lowers melting point and viscosity in ionic liquids; provides a site for polymerization. researchgate.net |
Scope and Research Focus of the Outline
This article focuses exclusively on the chemical compound this compound. The scope is strictly limited to providing a scientific overview based on its structural components and the established roles of similar compounds in chemical research. The subsequent sections will adhere to a detailed examination of its synthesis, chemical properties, and known applications as a monomer for ionic liquids and as a corrosion inhibitor, based on available scientific literature. The content will not extend to pharmacological, toxicological, or administrative information. The primary goal is to present a focused and scientifically grounded summary of the compound's place in modern chemical science.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Imidazole |
| 1-allyl-3-methylimidazolium (B1248449) |
| Aluminum |
| Carbon steel |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-prop-2-enylimidazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-5-9-6-4-8-7(9)2/h3-4,6H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILEBXRIVKHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157190 | |
| Record name | 1-Allyl-2-methyl-1H-imidazole | |
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Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13173-22-3 | |
| Record name | 2-Methyl-1-(2-propen-1-yl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Allyl-2-methyl-1H-imidazole | |
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| Record name | 1-Allyl-2-methyl-1H-imidazole | |
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| Record name | 1-allyl-2-methyl-1H-imidazole | |
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Reactivity and Mechanistic Studies of 1 Allyl 2 Methyl 1h Imidazole and Its Derivatives
Reactivity of the Imidazole (B134444) Nitrogen and Ring System
The imidazole ring is a privileged scaffold in chemistry due to its unique electronic properties. The presence of two nitrogen atoms, one pyrrole-like and one pyridine-like, imparts a rich and varied reactivity to the ring system.
Nucleophilic Properties of the Imidazole Nitrogen
The imidazole ring is amphoteric, capable of acting as both an acid and a base. The pyridine-like nitrogen (N-3) possesses a non-delocalized lone pair of electrons, rendering it basic and nucleophilic. In 1-Allyl-2-methyl-1H-imidazole, the N-1 position is substituted by the allyl group, leaving the N-3 nitrogen as the primary site for nucleophilic attack.
The nucleophilicity of imidazoles is significant, though generally less pronounced than that of aliphatic amines like dimethylamine. Studies comparing the nucleophilicity of various azoles have shown that imidazole is a more potent nucleophile than benzimidazole (B57391) and benzotriazole (B28993). For instance, the nucleophilicity parameter N for imidazole in acetonitrile (B52724) is 11.47, compared to 10.50 for benzimidazole in DMSO and 7.69 for benzotriazole in acetonitrile. This places it as a moderately strong nucleophile, capable of participating in a variety of substitution and addition reactions. The basicity of the imidazole nitrogen, with a pKa of approximately 7 for the conjugate acid, is about 60 times greater than that of pyridine (B92270) youtube.com.
However, the reactivity of imidazoles in nucleophilic reactions is also influenced by higher reorganization energies compared to other amines, which can sometimes result in lower than expected reactivity based on basicity alone acs.orgresearchgate.net.
Reactions Involving Imidazole N-Oxides
The formation of N-oxides from the imidazole ring introduces a new dimension to its reactivity, providing a versatile starting point for further functionalization. Imidazole N-oxides can be synthesized through various methods, including the reaction of the parent imidazole with oxidizing agents. These N-oxides are valuable precursors for the synthesis of a wide array of imidazole derivatives.
Research has demonstrated that 2-unsubstituted imidazole N-oxides can serve as 1,3-dipoles, participating in cycloaddition reactions. They can also undergo deoxygenation to regenerate the parent imidazole, or isomerize to form imidazol-2-ones upon treatment with reagents like acetic anhydride (B1165640) organic-chemistry.org. Furthermore, imidazole N-oxides can be utilized in multicomponent reactions, for instance, with C-H acids and aldehydes, to generate highly functionalized imidazole derivatives organic-chemistry.orgrsc.org. The N-oxide functionality activates the imidazole ring, facilitating reactions such as nucleophilic substitution of a hydrogen atom (SNH) at the C-5 position organic-chemistry.orgrsc.org.
A notable application is the preparation of imidazole-2-thiones and 2-cyanoimidazoles from imidazole N-oxide precursors organic-chemistry.org.
C-H Bond Activation and Functionalization
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to molecular elaboration thieme-connect.com. In this compound, both the imidazole ring and the allyl group possess C-H bonds that can potentially be activated.
While direct C-H activation of the imidazole ring itself can be challenging, the development of advanced catalytic systems, often involving transition metals like palladium and rhodium, has expanded the possibilities for such transformations wikipedia.orgorganicreactions.org. These reactions allow for the conversion of C-H bonds into C-C, C-N, C-O, or C-X bonds in a controlled manner thieme-connect.com.
More specifically, the allylic C-H bonds on the allyl group are significantly weaker and more susceptible to activation. Allylic C-H bonds are approximately 15% weaker than C-H bonds in ordinary sp³-hybridized carbon centers, leading to enhanced reactivity shu.edu. This heightened reactivity can be exploited in various functionalization reactions, including allylic oxidation and amination, often mediated by transition metal catalysts shu.edu.
Transformations of the Allyl Moiety
The allyl group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation and reduction.
Oxidative Transformations of the Allyl Group
The double bond and the allylic C-H bonds of the allyl group are susceptible to oxidation under various conditions. A common transformation is the oxidative cleavage of the allyl group, which can be used as a deprotection strategy for N-allyl compounds. One effective one-pot method involves the hydroxylation of the allyl double bond using osmium tetroxide, followed by periodate-mediated cleavage of the resulting diol. This process ultimately releases the deprotected amine.
Another oxidative pathway involves the allylic oxidation of the C-H bonds, which can lead to the formation of allylic alcohols. Reagents such as selenium dioxide are commonly employed for this type of transformation shu.edu. The allyl group can also be a key reactant in the formation of epoxides, diols, and carbonyl compounds through various oxidative processes.
| Reagent/Catalyst | Transformation | Product Type |
| OsO₄, NaIO₄ | Oxidative Cleavage | Deprotected Imidazole |
| SeO₂ | Allylic Oxidation | Allylic Alcohol |
| O₃, then reduction | Ozonolysis | Aldehyde/Alcohol |
| Peroxy acids (e.g., m-CPBA) | Epoxidation | Epoxide |
Reduction Reactions of the Allyl Group
The double bond of the allyl group can be readily reduced to the corresponding propyl group through several methods. Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C) or platinum nanoparticles in the presence of hydrogen gas rsc.orgthieme-connect.comshu.edu. This method is generally efficient and results in the saturation of the carbon-carbon double bond.
Another effective method for the reduction of alkenes is the use of diimide (N₂H₂). Diimide can be generated in situ from the oxidation of hydrazine (B178648) or the decarboxylation of potassium azodicarboxylate. Diimide reduction is known for its selectivity, often reducing less substituted double bonds preferentially, and proceeds via a syn-addition of hydrogen across the double bond organic-chemistry.org. This method is advantageous as it can tolerate other functional groups that might be sensitive to catalytic hydrogenation conditions. Transfer hydrogenation, using hydrogen donors like isopropanol (B130326) in the presence of a suitable catalyst, also provides a means to reduce allylic systems organic-chemistry.org.
| Method | Reagents/Catalyst | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or Pt NPs | Efficient saturation of the double bond. |
| Diimide Reduction | N₂H₄, O₂ or K₂N₂O₄, AcOH | Selective for less substituted double bonds; syn-addition. |
| Transfer Hydrogenation | Isopropanol, Fe or Ru catalyst | Uses a hydrogen donor instead of H₂ gas. |
Mechanistic Investigations of Key Reactions
The imidazole ring in this compound is nucleophilic and can participate in various addition reactions. The nitrogen atoms of the imidazole ring can act as nucleophiles, attacking electrophilic centers. This is evident in alkylation reactions, where the imidazole nitrogen attacks an alkyl halide or another alkylating agent to form a quaternary imidazolium (B1220033) salt. The regioselectivity of such reactions on the imidazole ring is a key aspect of their study. derpharmachemica.comresearchgate.net
Furthermore, the allyl group itself can be involved in nucleophilic additions. In transition metal-catalyzed reactions, the formation of a π-allyl intermediate makes the allyl carbon atoms electrophilic and susceptible to attack by external nucleophiles. researchgate.net Conversely, organometallic reagents derived from the allyl group can act as nucleophiles. For example, the formation of an allyl-nickel intermediate allows the allyl group to function as a nucleophile, adding to electrophiles like aldehydes. researchgate.net Aza-Michael additions, a type of conjugate addition, represent another important nucleophilic pathway where nitrogen nucleophiles, like the imidazole ring, add to activated alkenes. researchgate.net The efficiency and stereochemical outcome of these additions can be influenced by catalysts and the nature of the reactants. researchgate.net
The mechanisms of reactions involving this compound often proceed through key reactive intermediates that dictate the final product distribution. In palladium-catalyzed allylic substitutions, a central intermediate is the (π-allyl)palladium complex. acs.orgresearchgate.net The formation of this intermediate is followed by nucleophilic attack, which constitutes the bond-forming step of the catalytic cycle.
In thermal rearrangements of similar N-allyl heterocycles, migration of the allyl group is proposed to occur through successive SN2 and SN2' type reactions, implying the involvement of transition states with significant charge separation or, in some cases, transient ion pairs. nih.gov
Table 2: Key Intermediates in Reactions of Allyl-Substituted Heterocycles
| Reaction Type | Key Intermediate | Role of Intermediate |
| Pd-Catalyzed Allylic Substitution | (π-Allyl)palladium complex | Electrophilic species attacked by nucleophile |
| Ni-Catalyzed Allylic Addition | Allyl-Nickel(II) species | Nucleophilic species that adds to electrophiles |
| Hydrogenation of Imidazole-aldehyde | Imidazole-2-methanol | Product of first hydrogenation step, substrate for second |
| Thermal Rearrangement | SN2 / SN2' Transition States | Facilitates migration of the allyl group |
Achieving stereochemical control is a critical aspect of allylic transformations involving chiral or prochiral substrates. In enantioselective allylic substitution reactions, chiral ligands coordinated to a metal catalyst (e.g., palladium or ruthenium) are used to create a chiral environment around the reactive center. acs.orgnih.govresearchgate.net This chiral environment influences the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer over the other. Excellent diastereo- and enantioselectivity (up to 20:1 dr, 99% ee) have been reported for certain allylic C-H functionalization reactions. researchgate.net
Biocatalysis offers another powerful tool for stereochemical control. Enzymes like linalool (B1675412) dehydratase (LinD) can exhibit high stereoselectivity. acs.org For instance, LinD can selectively convert (S)-alcohols into terminal olefins (Hofmann products), while the (R)-enantiomer may react differently or at a different rate, potentially yielding internal olefins (Saytzeff products). acs.org This dual reactivity allows for controlled access to different stereoisomeric products based on the absolute configuration of the starting material. acs.org The stereochemical outcome in such enzymatic reactions is determined by the precise positioning of the substrate within the enzyme's active site. acs.org
Coordination Chemistry and Organometallic Applications of 1 Allyl 2 Methyl 1h Imidazole
Ligand Design and Complexation with Metal Ions
The design of 1-Allyl-2-methyl-1H-imidazole as a ligand is predicated on the versatile coordination chemistry of the imidazole (B134444) ring, modulated by the functional groups at the 1 and 2 positions.
Imidazole and its derivatives are known to coordinate to metal ions primarily through the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position (N3) of the imidazole ring. This mode of coordination is well-established for a variety of substituted imidazoles. For this compound, this N-coordination is the expected and observed mode of binding to metal centers. The nitrogen atom at the 1-position is substituted with an allyl group, rendering it a tertiary amine and generally unavailable for coordination. Therefore, this compound typically functions as a monodentate ligand, coordinating via the N3 atom.
The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complexes is dependent on several factors, including the metal-to-ligand ratio, the nature of the metal ion and its counter-anion, and the reaction conditions.
Commonly observed stoichiometries for imidazole-based ligands include those where two or four ligand molecules coordinate to a single metal center. For instance, in the case of copper(II) chloride, a 1:2 metal-to-ligand ratio can result in a complex of the general formula [Cu(this compound)₂Cl₂]. Similarly, with other transition metals, complexes with four imidazole ligands, such as [M(this compound)₄X₂] (where M is a divalent metal ion and X is a halide or pseudohalide), can be formed.
The synthesis of a nickel(II) complex with a related ligand, 1-allylimidazole, was achieved through hydrothermal synthesis by reacting the ligand with NiSO₄·6H₂O and potassium thiocyanate, yielding a complex with a 1:4 metal-to-ligand ratio, [Ni(NCS)₂(C₆H₈N₂)₄] iucr.org. This suggests that similar stoichiometries could be achievable for this compound.
The presence of the allyl and methyl groups on the imidazole ring significantly influences the coordination chemistry of this compound.
Methyl Group (at C2): The methyl group at the 2-position introduces steric hindrance around the coordinating N3 atom. This steric bulk can affect the number of ligands that can coordinate to a metal center and can influence the coordination geometry. For instance, the steric hindrance from the 2-methyl group might favor lower coordination numbers or distorted geometries compared to complexes with unsubstituted imidazole.
Structural Characterization of Metal Complexes
The definitive characterization of metal complexes of this compound relies heavily on single-crystal X-ray diffraction, which provides precise information about the molecular structure and coordination environment of the metal ion.
While specific crystallographic data for complexes of this compound are not widely reported, the structures of closely related compounds provide valuable insights. For example, the X-ray crystal structure of dichlorobis[1-(allyl)-1H-imidazole-κN³]copper(II) reveals a copper(II) center coordinated by two nitrogen atoms from the imidazole ligands and two chloride ions researchgate.net.
A study on trans-tetrakis(1-allyl-1H-imidazole-κN³)bis(thiocyanato-κN)nickel(II) provides detailed crystallographic information for a similar ligand system iucr.org. The data from this study is summarized in the table below.
| Crystal Data for [Ni(NCS)₂(C₆H₈N₂)₄] | |
| Chemical Formula | [Ni(NCS)₂(C₆H₈N₂)₄] |
| Formula Weight | 607.45 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8390 (18) |
| b (Å) | 9.5390 (19) |
| c (Å) | 10.515 (2) |
| α (°) | 70.22 (3) |
| β (°) | 65.29 (3) |
| γ (°) | 86.66 (3) |
| Volume (ų) | 754.3 (3) |
| Z | 1 |
Data sourced from the study on trans-tetrakis(1-allyl-1H-imidazole-κN³)bis(thiocyanato-κN)nickel(II) iucr.org.
The coordination geometry around the metal center in complexes of this compound is dictated by the metal ion's electronic configuration, the number of coordinated ligands, and the steric constraints imposed by the ligands.
In the case of the aforementioned dichlorobis[1-(allyl)-1H-imidazole-κN³]copper(II) complex, the copper(II) ion adopts a seesaw coordination geometry researchgate.net. For the nickel(II) complex, trans-tetrakis(1-allyl-1H-imidazole-κN³)bis(thiocyanato-κN)nickel(II), the nickel atom exhibits a distorted octahedral coordination geometry iucr.org. The equatorial plane is formed by four nitrogen atoms from the 1-allylimidazole ligands, while the axial positions are occupied by the nitrogen atoms of the two thiocyanate anions iucr.org. The bond angles around the nickel atom are close to the ideal values for an octahedral geometry, ranging from 87.44 (9) to 92.56 (9)° iucr.org.
The chromophore, which is the part of the molecule responsible for its color, is determined by the metal ion and its coordination environment. For transition metal complexes, the color arises from electronic transitions between d-orbitals. The geometry of the complex influences the splitting of these d-orbitals, which in turn determines the energy (and thus the color) of the absorbed light. For example, the NiN₆ chromophore in the distorted octahedral nickel(II) complex gives rise to its specific spectral properties iucr.org.
Below is a table summarizing the key coordination features of the nickel(II) complex with 1-allylimidazole.
| Coordination Details for [Ni(NCS)₂(C₆H₈N₂)₄] | |
| Metal Center | Ni(II) |
| Coordination Number | 6 |
| Coordination Geometry | Distorted Octahedral |
| Chromophore | NiN₆ |
| Equatorial Ligands | 4 x 1-allylimidazole (via N3) |
| Axial Ligands | 2 x NCS⁻ (via N) |
| Ni-N(imidazole) bond lengths (Å) | 2.090 (2), 2.120 (2) |
| Ni-N(NCS) bond length (Å) | 2.098 (2) |
Data sourced from the study on trans-tetrakis(1-allyl-1H-imidazole-κN³)bis(thiocyanato-κN)nickel(II) iucr.org.
Computational and Advanced Spectroscopic Characterization of 1 Allyl 2 Methyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for predicting and understanding the behavior of molecules at the atomic level. For 1-Allyl-2-methyl-1H-imidazole, these calculations offer a theoretical framework to complement experimental findings.
Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometry of imidazole (B134444) derivatives, providing data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net DFT calculations are also crucial in understanding the reactivity of these molecules. nih.govresearchgate.net By analyzing various reactivity descriptors, researchers can predict the sites most susceptible to electrophilic or nucleophilic attack. nih.gov For instance, studies on similar imidazole systems have shown that nitrogen atoms in the imidazole ring and carbon atoms in substituent groups can be active sites for adsorption on metal surfaces. researchgate.net
Table 1: Calculated Geometrical Parameters of an Imidazole Derivative using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.34 | C2-N1-C5 | 108.5 |
| C2-N3 | 1.32 | N1-C2-N3 | 110.0 |
| N3-C4 | 1.38 | C2-N3-C4 | 107.5 |
| C4-C5 | 1.36 | N3-C4-C5 | 107.0 |
| C5-N1 | 1.38 | C4-C5-N1 | 107.0 |
Note: The data in the table is representative of typical imidazole ring parameters and is for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. acs.orgijsrset.com These simulations are valuable for understanding how molecules like this compound interact with their environment, such as solvents or biological macromolecules. researchgate.netnih.gov For example, MD simulations can reveal the stability of a ligand-protein complex, offering insights into potential biological activity. ijsrset.comnih.gov By tracking the movements of atoms and molecules, MD simulations can elucidate mechanisms of action and binding modes. nih.gov
Electronic Structure Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comwikipedia.orgirjweb.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.comirjweb.com Analysis of the spatial distribution of these orbitals can predict the most probable sites for chemical reactions. irjweb.com
Table 2: Frontier Molecular Orbital Energies of an Imidazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.2967 |
| LUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Note: This data is based on a study of a different imidazole derivative and serves as an example. irjweb.com The specific values for this compound would need to be calculated.
Energy Profile and Transition State Calculations
Computational methods are also used to map the energy landscape of chemical reactions, including the identification of transition states. researchgate.netresearchgate.net These calculations are vital for understanding reaction mechanisms and kinetics. By determining the energy barriers of different reaction pathways, researchers can predict the most favorable route for a given transformation. researchgate.net For reactions involving imidazole derivatives, these calculations can elucidate the step-by-step process of bond formation and breakage.
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental for the experimental characterization of molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. nih.gov For imidazole derivatives, characteristic chemical shifts in the NMR spectra can confirm the presence of the imidazole ring and its substituents. researchgate.net For example, the protons on the imidazole ring typically appear in a specific region of the ¹H NMR spectrum. researchgate.net The chemical shifts and coupling constants observed in the spectra allow for the detailed assignment of the molecular structure.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Imidazole Moiety
| Nucleus | Chemical Shift Range (ppm) |
| ¹H (imidazole ring) | 6.77 - 7.66 |
| ¹³C (imidazole ring) | 124.87 - 132.43 |
Note: This data is based on a study of various ferrocenyl imidazole derivatives and indicates typical ranges. researchgate.net Specific values for this compound may vary.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying its characteristic vibrational modes. These techniques probe the vibrations of chemical bonds, with each functional group exhibiting absorption bands at specific frequencies. For substituted imidazoles, these spectra are complex yet highly informative, allowing for the detailed assignment of vibrational modes corresponding to the imidazole ring, the allyl group, and the methyl substituent.
The vibrational spectrum is characterized by distinct regions corresponding to different types of molecular vibrations. High-frequency vibrations (typically >3000 cm⁻¹) are associated with C-H stretching modes of the aromatic imidazole ring, the vinyl group of the allyl moiety, and the methyl group. The mid-frequency region contains bands for C=C and C=N stretching vibrations within the imidazole ring, which are crucial for confirming the integrity of the heterocyclic structure. The C=C stretching of the allyl group also appears in this region. The fingerprint region (<1500 cm⁻¹) is particularly rich with information, containing complex vibrations such as in-plane and out-of-plane bending of C-H bonds, as well as skeletal vibrations of the entire molecule.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in the precise assignment of these vibrational modes. Theoretical calculations can predict the vibrational frequencies and intensities, which, when compared with experimental data, allow for a confident assignment of each spectral band. For instance, in a study on a related copper(II) complex with N-allylimidazole, DFT calculations were used to support the experimental FT-IR measurements, leading to the assignment of key vibrational bands. researchgate.net For example, the C=N stretching vibration was experimentally observed at 1532 cm⁻¹ and calculated at 1499 cm⁻¹, while a C-N stretching mode was recorded at 1091 cm⁻¹ and theoretically seen at 1086 cm⁻¹. researchgate.net Similar methodologies can be applied to this compound to achieve a comprehensive understanding of its vibrational characteristics. Temperature-Raman measurements combined with DFT analysis have also been used to identify spectral markers for imidazole ring packing and confinement, which is particularly relevant for understanding intermolecular interactions. mdpi.com
Below is a representative table of expected vibrational modes for this compound, based on characteristic frequencies for imidazole and allyl functional groups.
Table 1: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (aromatic/vinyl) | 3150 - 3000 | Imidazole Ring / Allyl Group |
| C-H Stretch (aliphatic) | 3000 - 2850 | Allyl & Methyl Groups |
| C=C Stretch | 1680 - 1620 | Allyl Group |
| C=N and C=C Stretch (ring) | 1600 - 1450 | Imidazole Ring |
| CH₂ Scissoring | 1470 - 1440 | Allyl Group |
| C-H In-plane Bend | 1400 - 1000 | Imidazole Ring / Allyl Group |
| C-N Stretch (ring) | 1300 - 1100 | Imidazole Ring |
| C-H Out-of-plane Bend | 1000 - 650 | Imidazole Ring / Allyl Group |
UV-Vis Spectroscopy and Electronic Transitions (TD-DFT)
UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of molecules by probing the transitions between electronic energy levels. For this compound, the absorption of ultraviolet or visible light promotes electrons from lower-energy molecular orbitals, such as the highest occupied molecular orbital (HOMO), to higher-energy orbitals, like the lowest unoccupied molecular orbital (LUMO). The resulting spectrum provides valuable information about the molecule's conjugation and electronic properties.
The electronic spectrum of imidazole derivatives is typically characterized by intense absorption bands in the UV region, corresponding to π → π* transitions within the aromatic ring. The substitution of the allyl and methyl groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity due to their electronic and steric effects on the imidazole core.
To accurately interpret the experimental UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. TD-DFT is a computational quantum mechanical modeling method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For a dichlorobis[1-(allyl)-1H-imidazole]copper(II) complex, a related compound, TD-DFT calculations were used to analyze the electronic spectrum. researchgate.net The study revealed that the observed absorption peak at 470 nm was primarily due to electronic transitions from β-spin molecular orbitals, specifically involving transitions from HOMO-4(β) to LUMO(β) and HOMO-1(β) to LUMO(β). researchgate.net This approach allows for the detailed assignment of each band in the UV-Vis spectrum to specific electronic transitions, providing a deeper understanding of the molecule's electronic structure and behavior. Similar computational investigations on other imidazole derivatives have successfully correlated TD-DFT results with experimental spectra, elucidating the nature of their electronic transitions. nih.gov
Table 2: Predicted Electronic Transitions for a Model Imidazole Complex based on TD-DFT
| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 470 | 0.0025 | HOMO-4(β) → LUMO(β) (17%), HOMO-1(β) → LUMO(β) (67%) |
| S₀ → S₂ | 425 | 0.0018 | HOMO-2(β) → LUMO(β) |
| S₀ → S₃ | 380 | 0.0150 | HOMO(α) → LUMO(α) |
Note: This table is illustrative, based on data for a related copper-imidazole complex, to demonstrate the type of information obtained from TD-DFT analysis. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique applicable to species with one or more unpaired electrons, such as transition metal complexes. Since this compound itself is a diamagnetic molecule (no unpaired electrons), it is EPR-silent. However, it readily acts as a ligand, coordinating to paramagnetic metal ions like copper(II), cobalt(II), or manganese(II) to form EPR-active complexes. EPR spectroscopy provides invaluable information about the electronic structure, coordination environment, and magnetic properties of the metal center in these complexes.
The EPR spectrum of a metal complex is typically characterized by its g-values and hyperfine coupling constants (A-values). The g-value provides information about the electronic environment around the unpaired electron. For transition metal ions, g-values often deviate from that of a free electron (g ≈ 2.0023) due to spin-orbit coupling, and their anisotropy (differences in g-values along different molecular axes, i.e., gₓ, gᵧ, g₂) reveals the symmetry of the metal's coordination sphere. illinois.edu
Hyperfine coupling arises from the interaction between the electron spin and the nuclear spin of the metal ion or ligand atoms (e.g., nitrogen from the imidazole ring). The resulting splitting pattern and the magnitude of the A-value offer insights into the degree of covalency of the metal-ligand bonds and the delocalization of the unpaired electron onto the ligands.
For instance, studies on copper(II) complexes with various imidazole derivatives have used EPR to characterize the metal's environment. nih.gov Inspection of EPR parameters for Cu(II) complexes with substituted imidazoles, where g|| is approximately 2.3 and A|| is around 165×10⁻⁴ cm⁻¹, suggests the involvement of two imidazole ligands in the in-plane coordination sphere of the copper ion. researchgate.net The study of such complexes is crucial as they can serve as models for the active sites of metalloenzymes. nih.gov
Correlation between Computational and Experimental Data
The synergy between computational modeling and experimental spectroscopy is a cornerstone of modern chemical characterization. For this compound and its derivatives, correlating theoretical predictions with experimental data provides a more robust and detailed understanding of their molecular properties than either approach could achieve alone. mdpi.comresearchgate.net Computational methods, primarily those based on Density Functional Theory (DFT), allow for the simulation of molecular structures and spectroscopic properties, which are then validated and refined by comparison with experimental measurements. nih.govresearchgate.net
In vibrational spectroscopy, DFT calculations can predict the IR and Raman spectra of a molecule. By comparing the calculated vibrational frequencies and intensities with the experimental spectra, a definitive assignment of the observed bands to specific normal modes of vibration can be made. researchgate.net This correlation is essential for accurately interpreting complex spectra and understanding how molecular structure influences vibrational properties. For example, DFT has been successfully used to assign the fundamental vibrational modes for various imidazole and benzimidazole (B57391) derivatives by showing good agreement between theoretical and experimental frequencies. mdpi.com
Similarly, in the realm of electronic spectroscopy, TD-DFT calculations are indispensable for interpreting UV-Vis spectra. Experimental spectra often show broad absorption bands that result from multiple overlapping electronic transitions. TD-DFT can deconvolute these spectra by calculating the energies and intensities of individual transitions (e.g., π → π, n → π, or metal-to-ligand charge transfer). This allows for a precise assignment of the observed absorption maxima and provides deep insight into the electronic structure and excited states of the molecule. researchgate.netnih.gov
This correlative approach is not merely a validation exercise. When experimental and computational data align, it provides high confidence in the structural and electronic assignments. Conversely, discrepancies between the two can highlight limitations in the computational model or suggest the presence of complex phenomena in the experimental system, such as solvent effects or intermolecular interactions not accounted for in the theoretical model, thereby guiding further investigation. mdpi.com The close agreement often found between calculated and experimental data for imidazole compounds underscores the power of this integrated approach in chemical research. mdpi.comresearchgate.net
Applications in Materials Science and Industrial Processes
Polymeric Materials and Coatings
The presence of the allyl group in 1-Allyl-2-methyl-1H-imidazole allows it to be used as a monomer in polymerization reactions, leading to the creation of novel polymers and functional coatings with enhanced properties.
Development of Novel Polymeric Materials
Research into polymers derived from N-allyl-substituted imidazoles, a category that includes this compound, has demonstrated their potential in creating materials with significant thermal and luminescent properties. For instance, the polymerization of 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole yields a poly(N-allyl-tetrasubstituted imidazole) that exhibits markedly better thermal stability than its monomer precursor. aip.orgresearchgate.netepa.gov The properties of the resulting polymer, including its luminescence and thermal stability, are influenced by factors such as molecular weight and the degree of crystallization. aip.orgresearchgate.netepa.gov This suggests that polymers based on the allyl-imidazole structure are promising candidates for developing advanced heat-resistant and luminescent materials. aip.orgresearchgate.netepa.gov
Furthermore, copolymers can be synthesized using allyl-derived imidazole (B134444) monomers. Studies involving the copolymerization of 2-allyloxymethyl-1-methylimidazole with methyl methacrylate (B99206) (MMA) have shown that the resulting copolymers possess higher thermal stability than neat polymethyl methacrylate (PMMA). researchgate.netresearchgate.net The imidazole ring provides a site for easy chemical modification, allowing for the creation of copolymers that combine the desirable mechanical and optical properties of PMMA with the enhanced stability conferred by the imidazole group. researchgate.netresearchgate.net
Applications in Protective and Functional Coatings
The allyl-imidazole structure is instrumental in the development of functional coatings, particularly for biomedical and antimicrobial applications. Allyl-terminated polymers can be grafted onto surfaces to create coatings with specific functionalities. nih.govmdpi.com For example, photocurable formulations containing antibacterial allylimidazolium salts, such as 1-allyl-3-dodecylimidazolium salt, can be used to create transparent antibacterial coatings. researchgate.net These coatings chemically attach the antibacterial component to the polymer network through a one-step thiol-ene photocuring reaction. researchgate.net
Coatings formulated with 10 mol% of the antibacterial allylimidazolium component have demonstrated strong activity against bacteria like E. coli and S. aureus. researchgate.net The allyl group plays a crucial role in forming a permanent covalent bond between the functional oligomers and the substrate surface, ensuring the long-term efficacy of the coating. mdpi.com This approach of using allyl-functionalized imidazolium (B1220033) compounds is a promising strategy for creating durable, non-leaching antimicrobial surfaces on a variety of materials. researchgate.netnih.gov
Advanced Functional Materials
Beyond polymerization, this compound serves as a foundational molecule for creating advanced functional materials, including nanomaterials and ionic liquids that act as powerful solvents and catalysts.
Role in Nanomaterial Synthesis
Imidazolium-based ionic liquids, which can be synthesized from precursors like this compound, play a significant role as media and shape-directing agents in the synthesis of inorganic nanomaterials. aip.orgscispace.com These ionic liquids can provide both physical and chemical protection to developing nanoparticles, enhancing their stability. nih.gov
In the synthesis of α-Fe2O3 (hematite), for example, imidazolium-based ionic liquids are crucial in both the nucleation and assembly processes of nanorods. aip.orgscispace.com The interaction between the imidazole rings and the nanoparticle surface helps direct the crystal growth. Specifically, hydrogen bonding between the imidazole ring and the oxygen-terminated surface of the nuclei can lead to the formation of nanoplates. aip.orgscispace.com Similarly, these ionic liquids have been used as stabilizers in the citrate-mediated reduction of silver ions to form silver nanoparticles, demonstrating their versatility in fabricating different types of nanomaterials. nih.gov
Imidazolium Ionic Liquids as Solvents and Catalysts
Ionic liquids (ILs) derived from 1,3-dialkylimidazolium salts are recognized as a versatile class of compounds, often referred to as "designer solvents," due to their tunable physicochemical properties. researchgate.netresearchgate.net These ILs, which can be formed by the quaternization of N-substituted imidazoles like this compound, are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of materials. epa.govmdpi.com
A notable example is 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), which has shown superior capability in dissolving cellulose (B213188) compared to more common ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). nih.gov This makes it a valuable, environmentally friendlier alternative to traditional volatile organic solvents used in the processing of this important biopolymer. nih.gov
In addition to their role as solvents, imidazolium-based ILs function as effective dual solvent-catalysts in organic synthesis. mdpi.comcore.ac.uk They have been successfully used in the esterification of α-tocopherol (vitamin E), providing satisfactory yields and reaction rates. mdpi.com Their catalytic activity can often be recycled over multiple batches with minimal loss of performance, highlighting their potential in sustainable industrial processes. mdpi.comcore.ac.uk The modular nature of these ILs allows for the fine-tuning of their properties to suit specific catalytic systems, enhancing reactivity and selectivity. researchgate.net
Corrosion Inhibition Studies
Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net Their inhibitive properties stem from the ability of the imidazole molecule to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net
The adsorption mechanism involves the heteroatoms (nitrogen), π electrons from the aromatic ring, and polar functional groups present in the molecule, which act as active centers for adsorption. researchgate.net This adsorption can be physical (electrostatic interactions) or chemical (formation of coordinate bonds), and often follows the Langmuir adsorption isotherm model. researchgate.netnih.gov
Studies on various imidazole derivatives have demonstrated high inhibition efficiencies. For example, a newly synthesized imidazole derivative provided excellent corrosion protection for Q235 carbon steel in an acidic sodium chloride solution. Research on other complex imidazole derivatives has reported inhibition efficiencies reaching up to 96% for carbon steel in hydrochloric acid. The efficiency is dependent on the inhibitor's concentration, with effectiveness generally increasing as the concentration rises.
Table 1: Corrosion Inhibition Efficiency of Imidazole Derivatives on Steel
This table presents findings from various studies on imidazole derivatives, illustrating their effectiveness as corrosion inhibitors under different conditions. Note that the specific compounds and test conditions vary between studies.
| Inhibitor Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) | Carbon Steel | 0.1 M HCl | 96.0 | |
| 1,3-diallyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one | Mild Steel | HCl solutions | ~90.0 | |
| 1H-benzimidazole (BIM) | Brass | Nitric acid | 94.0 | |
| 1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide (IL1) | Carbon Steel | 1% NaCl solution | >90 (at 35 ppm, 25°C) | nih.gov |
| Self-synthesized imidazole derivative (ID) | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | ~95.0 |
Theoretical Predictions of Corrosion Inhibition Mechanisms
There is no available research data on the theoretical predictions of the corrosion inhibition mechanisms of this compound. Computational studies using methods such as Density Functional Theory (DFT) or other quantum chemical calculations, which are typically employed to understand the electronic properties and predict the inhibitive action of a molecule, have not been published for this specific compound.
Experimental Evaluation of Inhibitory Efficacy
Similarly, a thorough review of published experimental work revealed no studies on the evaluation of the inhibitory efficacy of this compound. Standard experimental techniques for assessing corrosion inhibition, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy, have not been reported in the scientific literature for this compound.
Advanced Topics and Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of N-allyl imidazoles, including 1-Allyl-2-methyl-1H-imidazole, is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. Traditional N-alkylation methods are being supplemented by innovative pathways that offer improved yields and milder reaction conditions.
One notable advancement is the metal-catalyst-free N-allylation of imidazoles using Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.orgnih.govacs.org This approach involves a highly regioselective nucleophilic allylic substitution. The reaction can proceed without any catalyst by refluxing the imidazole (B134444) with cyclic MBH adducts in toluene, using azeotropic distillation to remove water. beilstein-journals.orgacs.org The efficiency of these reactions can be dependent on the leaving group, with acetates often serving as effective precursors. beilstein-journals.org In instances where the hydroxy moiety of an MBH alcohol is a poor leaving group, it can be converted in situ to a more reactive intermediate to facilitate the substitution. beilstein-journals.org
Another novel strategy involves the regioselective reduction of imidazole-ketone derivatives to create imidazole-allyl alcohols. acs.orgacs.org This method expands the toolkit for creating functionalized allyl-imidazole structures that can serve as precursors for a variety of subsequent transformations. These modern synthetic routes represent a departure from harsher, less selective methods, paving the way for more controlled and sustainable production of compounds like this compound.
Design of Highly Efficient Catalytic Systems
While catalyst-free pathways are being explored, the design of highly efficient catalytic systems remains a cornerstone of synthetic chemistry for achieving high selectivity and yield. For the synthesis and functionalization of allyl-imidazoles, several advanced catalytic approaches have been developed.
Dual-catalyst systems have emerged as a powerful tool for complex transformations. For instance, a synergistic system combining nickel (Ni) and iridium (Ir) has been successfully used for the stereodivergent allylic alkylation of 2-acylimidazoles. snnu.edu.cn This method allows for precise control over the formation of stereocenters, which is critical in the synthesis of chiral molecules for pharmaceutical applications. Similarly, Ni/Pd dual-catalysis has been reported for the asymmetric allylation of 2-acyl imidazoles. researchgate.net
Beyond dual-catalysis, various metal catalysts are employed to promote N-allylation. Lewis acids such as FeCl₃, In(OTf)₃, and AuCl₃, as well as palladium-based systems (e.g., Pd/Ti(OiPr)₄), have been used for the direct allylation of amines with allylic alcohols. nih.gov For transformations on the imidazole ring itself, nickel catalysis has been shown to be effective for the C-H arylation and alkenylation of imidazoles. Another efficient method for creating related structures involves the Luche-type reduction, which uses a Sodium borohydride/Cerium(III) chloride (NaBH₄/CeCl₃) system for the regioselective synthesis of imidazole-allylic alcohols from corresponding ketone precursors. acs.orgacs.org
Overview of Catalytic Systems in Allyl-Imidazole Synthesis
| Catalytic System | Reaction Type | Key Advantage | Reference |
|---|---|---|---|
| Ni/Ir Dual Catalyst | Stereodivergent Allylic Alkylation | High stereocontrol | snnu.edu.cn |
| Pd/Ti(OiPr)₄ | Direct N-Allylation | Direct use of allylic alcohols | nih.gov |
| NaBH₄/CeCl₃·7H₂O | Regioselective Ketone Reduction | High selectivity for 1,2-reduction | acs.orgacs.org |
| Iodine (I₂) | N-allylation of azoles | Metal-free catalysis in aqueous media | nih.gov |
| Salen-Cu(II) Complex | N-Arylation | Efficient for aryl iodides and bromides | semanticscholar.org |
Advanced Computational Modeling for Complex Systems
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. In the context of allyl-imidazole chemistry, advanced modeling techniques provide insights that guide experimental design and accelerate discovery.
Molecular docking is a prominent computational method used to predict the binding orientation of small molecules to a protein target. arabjchem.orgresearchgate.net This technique is crucial for designing imidazole-based compounds with potential biological activity, as it helps in understanding the drug-receptor interactions at a molecular level. arabjchem.orgnih.gov For example, docking studies have been used to investigate novel imidazole derivatives as potential inhibitors of specific enzymes by analyzing their binding affinity and interactions within the active site. researchgate.netnih.govnih.gov
Beyond biological interactions, computational studies are employed to elucidate reaction mechanisms and predict reactivity. acs.org Quantum chemistry calculations can determine electronic properties, such as atomic charges and molecular orbital energies (e.g., LUMO), which are fundamental to understanding the regioselectivity of reactions like N-alkylation. acs.orgplos.org These theoretical models can explain experimental outcomes and help in optimizing reaction conditions for desired products. plos.org
Development of Structure-Reactivity Relationships in Allyl-Imidazole Chemistry
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is fundamental to chemical science. For allyl-imidazoles, these relationships guide the design of new compounds with tailored properties.
The imidazole ring itself is a key pharmacophore due to its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. mdpi.com The reactivity and biological effects of an allyl-imidazole derivative are heavily influenced by the substituents on both the imidazole ring and the allyl group. mdpi.comresearchgate.net
Studies have shown that the allyl group can be a critical determinant of a molecule's biological profile. researchgate.net The direction of reactions involving the allyl group can depend on various factors, including the substrate, solvent, and any oxidants present. researchgate.net N-allylic compounds are valuable starting materials for synthesizing a wide range of N-heterocyclic compounds. researchgate.net The specific substitution pattern on the imidazole ring also plays a crucial role; for example, methyl and nitro groups at the 2- and 4-positions, respectively, can enhance the antibacterial activity of the scaffold. mdpi.com
Key Structure-Reactivity/Activity Relationships
| Structural Feature | Impact on Reactivity/Activity | Reference |
|---|---|---|
| Imidazole N-H group | Acts as a hydrogen bond donor, crucial for biological interactions. | mdpi.com |
| Imidazole sp² Nitrogen | Acts as a hydrogen bond acceptor. | mdpi.com |
| Allyl Group | Provides a reactive site for further functionalization and can be essential for biological activity. | researchgate.net |
| Substituents on Imidazole Ring | Modulates electronic properties and steric hindrance, affecting both reactivity and biological target specificity. | mdpi.com |
Integration with Emerging Technologies in Chemical Synthesis
The field of chemical synthesis is continually evolving with the adoption of new technologies that promise to make reactions faster, safer, more efficient, and sustainable. The synthesis of this compound and related compounds stands to benefit significantly from these innovations.
Microwave-assisted synthesis is one such technology that has been widely applied to the synthesis of heterocyclic compounds, including imidazoles. globalresearchonline.netacs.orgnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. globalresearchonline.netnih.gov This technique is considered a green chemistry approach due to its efficiency and lower energy consumption compared to conventional heating methods. nih.govresearchgate.net
Continuous flow chemistry represents a paradigm shift from traditional batch processing. mtak.hubohrium.comspringerprofessional.de In a flow system, reagents are pumped through a network of tubes and microreactors, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. mtak.hunih.gov This technology offers enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions, and facilitates easier scalability from laboratory to industrial production. bohrium.comuc.pt The modular nature of flow systems also allows for multi-step syntheses to be performed sequentially without the need to isolate intermediates. uc.pt
Other emerging tools include the use of green solvents like ionic liquids or water to replace volatile organic compounds, and ultrasound-assisted synthesis, which can enhance reaction rates through acoustic cavitation. researchgate.netijarsct.co.inresearchgate.net These technologies, combined with advanced automation and real-time analysis, are paving the way for the next generation of chemical manufacturing. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 1-Allyl-2-methyl-1H-imidazole and its derivatives?
- Methodological Answer : Copper(I)-catalyzed oxidative homocoupling of azoles is a robust approach for synthesizing substituted imidazoles. For example, allyl-substituted imidazoles can be prepared using a Cu(I)/2-pyridonate catalytic system under aerobic conditions, achieving moderate to high yields . Alternatively, tosylation of imidazole precursors (e.g., 2-chloro-1H-benzo[d]imidazole) with TsCl in dichloromethane, followed by purification via flash chromatography, provides structurally diverse intermediates .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are critical. For instance, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry, as demonstrated in structural studies of analogous imidazole-thione derivatives . High-resolution mass spectrometry (HRMS) further confirms molecular formulae.
Q. What preliminary biological activities have been reported for this compound analogs?
- Methodological Answer : Derivatives like 1-methyl-1H-imidazole have shown potent Jak2 inhibition (IC₅₀ < 50 nM) in cellular assays using V617F-mutant hematopoietic cell lines. Activity is assessed via phosphorylation inhibition of STAT5 and cell viability assays (e.g., in BaF3 TEL-Jak2 cells) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?
- Methodological Answer : Variables such as catalyst loading (e.g., Cu(I) concentration), solvent polarity, and reaction time significantly impact yields. For example, optimizing TsCl stoichiometry during tosylation improved yields from ~50% to 71% in a benzoimidazole derivative synthesis . Parallel monitoring via thin-layer chromatography (TLC) aids in identifying side products.
Q. How should researchers address contradictions in spectral data or unexpected byproducts during structural characterization?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism or residual solvents. For imidazole-thiones, comparing experimental data with density functional theory (DFT)-calculated spectra resolves ambiguities . Recrystallization in alternate solvents (e.g., switching from ethanol to acetonitrile) can isolate pure phases for X-ray analysis .
Q. What computational strategies are effective in predicting the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., EGFR or Jak2) identifies key binding interactions. For example, imidazole derivatives with hydrophobic substituents show enhanced binding affinity in silico, validated via in vitro cytotoxicity assays . ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties like bioavailability and blood-brain barrier penetration .
Q. What advanced mechanistic studies are recommended to elucidate the biological mode of action of this compound derivatives?
- Methodological Answer : Transcriptomic profiling (RNA-seq) and phosphoproteomics in treated cell lines reveal downstream signaling pathways (e.g., JAK-STAT or MAPK). In vivo efficacy is evaluated using xenograft models (e.g., UKE-1 tumors in mice), with dose-response studies correlating plasma exposure (LC-MS/MS) to tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
